molecular formula C18H15ClN2O4 B14669355 Perchloric acid--quinoline (1/2) CAS No. 41439-53-6

Perchloric acid--quinoline (1/2)

Cat. No.: B14669355
CAS No.: 41439-53-6
M. Wt: 358.8 g/mol
InChI Key: ZHIJRAJRTIZEFL-UHFFFAOYSA-N
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Description

Perchloric acid–quinoline (1/2) is a compound formed by the combination of perchloric acid and quinoline in a 1:2 molar ratio. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties. Quinoline, on the other hand, is a heterocyclic aromatic organic compound with the formula C₉H₇N, widely used in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of perchloric acid–quinoline (1/2) involves the reaction of perchloric acid with quinoline. This reaction typically occurs in a non-aqueous medium to prevent the decomposition of perchloric acid. The reaction can be represented as: [ \text{HClO}_4 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{(C}_9\text{H}_7\text{N)}_2\text{HClO}_4 ]

Industrial Production Methods

Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid . Quinoline is typically produced through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–quinoline (1/2) undergoes various chemical reactions, including:

    Oxidation: Perchloric acid acts as a strong oxidizing agent.

    Substitution: Quinoline can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Substitution: Substituted quinoline compounds, depending on the reagents used.

Mechanism of Action

The mechanism of action of perchloric acid–quinoline (1/2) involves the strong oxidizing properties of perchloric acid and the biological activity of quinoline. Quinoline derivatives can interact with various molecular targets, including enzymes and DNA, leading to their antimicrobial and antimalarial effects .

Properties

CAS No.

41439-53-6

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

perchloric acid;quinoline

InChI

InChI=1S/2C9H7N.ClHO4/c2*1-2-6-9-8(4-1)5-3-7-10-9;2-1(3,4)5/h2*1-7H;(H,2,3,4,5)

InChI Key

ZHIJRAJRTIZEFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OCl(=O)(=O)=O

Origin of Product

United States

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